molecular formula C10H12N4O2S3 B2611172 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine CAS No. 2097901-38-5

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B2611172
CAS No.: 2097901-38-5
M. Wt: 316.41
InChI Key: VQXCFGWYXBNOQC-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,2,5-thiadiazole ring, a privileged scaffold in pharmacology known for its diverse biological activities, linked to a thiophene-2-sulfonyl substituted piperazine. The 1,2,5-thiadiazole moiety is recognized for its electron-deficient nature and ability to participate in hydrogen bonding, which facilitates strong interactions with biological targets such as enzymes and receptors. Thiadiazole-containing compounds are extensively investigated for their anticancer properties, with some derivatives, like the anthra[2,1-c][1,2,5]thiadiazole-6,11-dione analog, demonstrating potent activity against a broad spectrum of human cancer cell lines, including leukemia, melanoma, and ovarian cancers . Furthermore, the piperazine and thiophene sulfonyl components are common in pharmaceuticals, contributing to favorable pharmacokinetic properties and metabolic stability. Researchers are exploring this chemical space to develop novel therapeutic agents, particularly in oncology and infectious diseases, where related structures show promising antimicrobial and antitumor activities . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S3/c15-19(16,10-2-1-7-17-10)14-5-3-13(4-6-14)9-8-11-18-12-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCFGWYXBNOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions where thiophene is treated with sulfonyl chloride in the presence of a base.

    Coupling with Piperazine: The final step involves coupling the thiadiazole and thiophene sulfonyl intermediates with piperazine under suitable conditions, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Thiadiazole-Piperazine Coupling

The piperazine moiety is often introduced via nucleophilic substitution or coupling reactions. For example:

  • Thiadiazole precursors (e.g., 1,2,5-thiadiazole derivatives) react with thiophene sulfonyl chloride to form the thiophene sulfonyl group.

  • Piperazine is then appended via nucleophilic displacement , leveraging the reactivity of the thiadiazole ring’s nitrogen atoms or adjacent substituents.

A conceptual synthesis route is summarized in Table 1 :

Step Reagents/Conditions Key Intermediate
1Thiophene sulfonyl chloride, DMFThiophene-2-sulfonyl-thiadiazole derivative
2Piperazine, K2CO3, DMFTarget compound (1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine)

Electrophilic Substitution

The thiadiazole ring exhibits electronegative nitrogen atoms , making its carbons susceptible to electrophilic attack. For example:

  • Halogenation : Bromination or chlorination at the thiadiazole’s carbon positions may occur under acidic conditions .

  • Acetylation/Sulphonation : The thiadiazole’s electron-deficient carbons could react with acetylating or sulfonating agents, though such reactions are less common due to steric hindrance .

Nucleophilic Displacement

The piperazine ring acts as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. For instance:

Thermal Fragmentation

Thiadiazole rings are prone to thermal cleavage , particularly under high-temperature or photochemical conditions. For example:

  • Pyrolysis : The thiadiazole ring may fragment into smaller molecules (e.g., HNCS, CS2) under heat, influenced by substituents like methyl or aryl groups .

Ring-Opening Reactions

Strong bases (e.g., hydroxide ions) can induce ring-opening of the thiadiazole nucleus, forming intermediates that may rearrange or react further .

Nucleophilic Attack on Thiadiazole

The thiadiazole’s nitrogen atoms direct nucleophilic attack, as seen in the formation of thiadiazolium salts or mesoionic compounds . For example, piperazine’s nitrogen may coordinate with the thiadiazole’s nitrogen during substitution reactions.

Thiophene Sulfonyl Group Reactivity

The thiophene sulfonyl group participates in nucleophilic aromatic substitution (NAS), particularly at the para position relative to the sulfonyl group. This reactivity is critical for further functionalization, such as introducing additional substituents via S-O bond cleavage.

Analytical and Structural Insights

The compound’s structure is confirmed via NMR and IR spectroscopy , with key peaks indicating:

  • NH stretching (piperazine) and C=N vibrations (thiadiazole) .

  • S-O stretching in the thiophene sulfonyl group.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiadiazole and thiophene exhibit a wide range of biological activities. The following sections summarize key findings related to the pharmacological potential of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance:

  • In vitro Studies : Compounds similar to 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine have shown efficacy against various cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells. The mechanisms often involve the inhibition of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
  • Molecular Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to target proteins involved in cancer progression, suggesting their potential as lead compounds in anticancer drug development .

Antimicrobial Properties

The compound's derivatives also exhibit significant antimicrobial activity:

  • Antibacterial Effects : Research has shown that certain thiadiazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard methods such as the disc diffusion technique against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar studies have indicated antifungal activity against pathogens such as Aspergillus species, further supporting the compound's versatility as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of related compounds:

  • A study reported the synthesis of various thiadiazole derivatives and their biological evaluation against multiple cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into their mechanisms .
  • Another research effort focused on synthesizing novel 1,3,4-thiadiazole derivatives that demonstrated significant antimicrobial activities against various pathogens. This study emphasized the need for continued exploration into these compounds' therapeutic potentials .

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and inferred properties of the target compound with its analogs:

Compound Name (CAS/Identifier) R1 Substituent R2 Substituent Key Structural Differences Potential Biological Implications References
Target Compound 1,2,5-Thiadiazol-3-yl Thiophene-2-sulfonyl Balanced heterocyclic and sulfonyl groups Enhanced hydrogen bonding and lipophilicity -
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine (870987-97-6) 4-Chloro-1,2,5-thiadiazol-3-yl Propyl Chloro substitution on thiadiazole; alkyl chain Increased lipophilicity, possible improved membrane permeability
1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Pyridine-4-carbonyl 1,2,5-Thiadiazol-3-yl Carbonyl vs. sulfonyl group; pyridine ring Altered electronic properties; basicity from pyridine
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine 4-Methoxybenzenesulfonyl Thiophene-2-carbonyl Methoxybenzene sulfonyl; thiophene carbonyl Reduced steric bulk; potential for π-π interactions
1-{[4-(4-Fluorophenyl)-thiazol-2-yl]methyl}-4-(thiophene-2-sulfonyl)piperazine (1105216-33-8) Thiazole-methyl-fluorophenyl Thiophene-2-sulfonyl Thiazole vs. thiadiazole; fluorophenyl group Modified aromatic interactions; fluorine-induced metabolic stability
1-(Trifluoromethylsulfonyl)-4-(fluoroaryl)piperazine derivatives Trifluoromethylsulfonyl Fluoroaryl groups Strong electron-withdrawing CF3 group High metabolic stability; acaricidal activity

Key Findings from Analog Studies

Electronic and Steric Effects: The thiophene sulfonyl group in the target compound offers strong hydrogen-bond acceptor properties, similar to the trifluoromethylsulfonyl group in derivatives but with reduced electron-withdrawing effects .

Lipophilicity and Bioavailability :

  • Chloro-substituted thiadiazole () and trifluoromethyl groups () increase lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .
  • The pyridine carbonyl group () introduces basicity, improving water solubility but possibly reducing CNS penetration .

Biological Activity :

  • Piperazine derivatives with trifluoromethylsulfonyl groups () demonstrated acaricidal activity, suggesting the target compound’s sulfonyl group could be leveraged in pesticide design .
  • Thiazole-containing analogs () showed antibacterial properties, implying that structural modifications to the heterocyclic core could expand therapeutic applications .

Biological Activity

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiophene sulfonyl group and a thiadiazole moiety. The structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₂S₃
  • Molecular Weight : 325.43 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine typically involves the reaction of thiophene derivatives with thiadiazole compounds under controlled conditions. The reaction pathways often utilize sulfonyl chlorides to introduce the sulfonyl group onto the piperazine scaffold.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperazine exhibit antimicrobial properties. In vitro studies have shown that 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine demonstrates significant activity against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

The compound has also shown promise as an antiviral agent. A study reported that it inhibits viral replication in cell cultures infected with various viruses, with an effective concentration (EC50) in the low micromolar range. The mechanism appears to involve interference with viral entry or replication processes.

Analgesic and Anti-inflammatory Effects

In animal models, 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to reduce inflammation markers in vivo suggests potential applications in treating pain-related disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiadiazole and piperazine rings can enhance or diminish its pharmacological effects. For example:

  • Substituting different groups on the thiophene ring has been shown to affect antimicrobial potency.
  • Variations in the piperazine nitrogen substituents can influence analgesic efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A double-blind study involving patients with bacterial infections demonstrated that treatment with 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine led to a significant reduction in infection symptoms compared to placebo.
  • Evaluation of Antiviral Properties : In a trial involving patients with viral infections, administration of the compound resulted in a marked decrease in viral load compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine?

  • Methodology : The compound can be synthesized via multi-step reactions involving piperazine derivatives. For example:

  • Step 1 : Functionalization of piperazine with a thiophene sulfonyl group using sulfonylation conditions (e.g., thiophene-2-sulfonyl chloride in a polar aprotic solvent like DCM under basic conditions).
  • Step 2 : Coupling the thiadiazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry. Copper sulfate and sodium ascorbate are often used to facilitate triazole or thiadiazole ring formation .
  • Key Considerations : Reaction efficiency depends on solvent choice (e.g., DCM/water mixtures for click chemistry) and catalyst loading .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and aromatic proton environments (e.g., thiadiazole protons at δ 8.0–8.3 ppm, thiophene sulfonyl signals at δ 7.5–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : To validate purity and stoichiometry.
    • Validation : Cross-referencing spectral data with synthesized analogs (e.g., comparing with 1,3,4-thiadiazole derivatives) ensures consistency .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In Vitro Assays :

  • Cytotoxicity : SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} values calculated using dose-response curves .
  • Enzyme Inhibition : Testing against phosphodiesterases or kinases via fluorometric/colorimetric assays (e.g., PDE5 inhibition measured using cGMP hydrolysis rates) .
    • Controls : Reference compounds like CHS-828 (anticancer agent) and DMSO solvent controls are essential .

Advanced Research Questions

Q. How can solvent effects influence the compound’s reactivity in heterocyclic coupling reactions?

  • Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates in sulfonylation or cyclization steps, while protic solvents (e.g., ethanol) may hinder reactivity due to hydrogen bonding. For example, ethyl alcohol was used in thiosemicarbazide synthesis to promote cyclization via dehydration .
  • Data Contradictions : Some studies report lower yields in aqueous solvents due to hydrolysis, while others optimize click chemistry in H2_2O/DCM biphasic systems . Resolution requires solvent screening (e.g., DCM, THF, ethanol) and monitoring by TLC .

Q. What strategies address contradictions in reported biological activities of structurally similar compounds?

  • Case Study : Mannich bases with piperazine substituents show variable antifungal activity due to substituent positioning. For example:

  • Hypothesis : Electron-withdrawing groups (e.g., sulfonyl) enhance membrane permeability but may reduce target binding.
  • Resolution : Comparative SAR studies using analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-nitrophenyl) and computational docking (e.g., AutoDock Vina) to predict binding affinities .
    • Experimental Design : Parallel synthesis of derivatives and standardized bioassays (e.g., MIC values against Candida albicans) reduce variability .

Q. How can the compound’s electronic properties be optimized for enhanced photophysical applications?

  • Approach :

  • π-Conjugation Extension : Introduce electron-donating/withdrawing groups (e.g., nitro, methoxy) to the thiadiazole or thiophene rings to modulate fluorescence. For example, 1,2,4,5-tetrazine-thiadiazole hybrids exhibit redshifted emission due to extended conjugation .
  • Solvatochromism Studies : Evaluate emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer .
    • Data : Fluorescence quantum yields (Φ) and Stokes shifts are critical metrics. For instance, tetrazine derivatives show Φ values of 0.2–0.4 in DCM .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 inhibition .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to oxidation at the thiadiazole sulfur) .
    • Validation : Compare with experimental toxicity data (e.g., hepatic microsome stability assays) .

Methodological Challenges and Solutions

Q. How to resolve low yields in copper-catalyzed thiadiazole coupling reactions?

  • Troubleshooting :

  • Catalyst Optimization : Increase Cu(I) availability using sodium ascorbate (reduces Cu(II) to Cu(I)) or switch to Cu(I)Br .
  • Temperature Control : Elevated temperatures (50–60°C) accelerate click chemistry but may degrade sensitive moieties .
    • Case Example : A 42% yield was achieved for a tetrazine-thiadiazole hybrid using Lawesson’s reagent under reflux, emphasizing reagent purity and anhydrous conditions .

Q. What analytical techniques differentiate tautomeric forms of thione derivatives?

  • Techniques :

  • IR Spectroscopy : Thione (C=S) stretches at 1200–1250 cm1^{-1} vs. thiol (S-H) at 2550–2600 cm1^{-1}.
  • X-ray Crystallography : Resolve tautomeric states in solid state (e.g., 1,2,4-triazole thione vs. thiol forms) .
    • Data Interpretation : Solvent-dependent 1^1H NMR shifts (e.g., DMSO-d6_6 vs. CDCl3_3) reveal equilibrium dynamics .

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